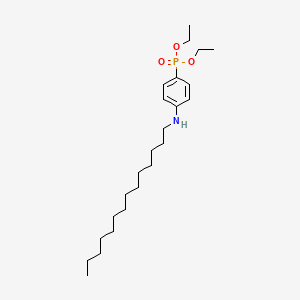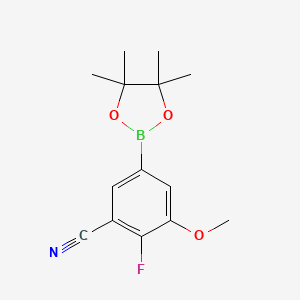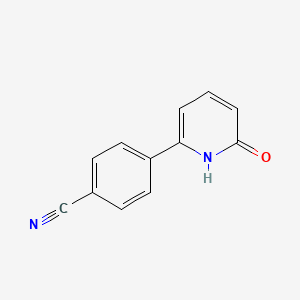
4-(6-Hydroxypyridin-2-yl)benzonitrile
説明
4-(6-Hydroxypyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2O . It has a molecular weight of 196.205 Da and is used in diverse scientific research fields, including pharmaceuticals and organic synthesis.
Molecular Structure Analysis
The molecular structure of 4-(6-Hydroxypyridin-2-yl)benzonitrile consists of a benzene ring (benzonitrile) attached to a pyridine ring with a hydroxy group at the 6-position .科学的研究の応用
Application 1: Electrocatalysis in Hydrogen Evolution Reaction
- Summary of the Application: The compound “4-(6-Hydroxypyridin-2-yl)benzonitrile” has been used in the synthesis of metal (II) complexes, which have shown promise as electrocatalysts in the hydrogen evolution reaction (HER) from water .
- Methods of Application: Using a novel rigid ditopic ligand, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile (L), three metal (II) complexes formulated as M2L2(SO4)2(H2O)6·H2O (M = Ni (1), Co (2) and Cd (3)) have been solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
- Results or Outcomes: Among the three complexes, the Ni complex 1 and the Co complex 2 can act as the electrocatalysts for the HER from water, and the Co complex 2 shows better electrocatalytic activity .
Application 2: Therapeutic Applications of Hydroxypyridinone Chelators
- Summary of the Application: Hydroxypyridinones (HOPOs), a class of chelators to which “4-(6-Hydroxypyridin-2-yl)benzonitrile” belongs, have been gaining attention in the field of pharmaceutical drugs due to their high chelating efficacy and specificity with different metal ions .
- Methods of Application: HOPOs are synthesized and used in the design of drugs. The effect of methyl substitution on different positions of the pyridinone ring plays an essential role in deciding the metal affinity .
- Results or Outcomes: HOPOs have shown good chelation efficacy with several metal ions like Fe, Al, Cu, Zn, and some actinides. They have been used in the development of antibiotics, anticancer drugs, and antineurodegeneratives .
Application 3: Synthesis of Rilpivirine
- Summary of the Application: A compound similar to “4-(6-Hydroxypyridin-2-yl)benzonitrile”, namely “4-[(4-chloropyrimidin-2-yl)amino]benzonitrile”, has been used in the synthesis of the antiretroviral drug rilpivirine .
- Methods of Application: The synthesis of rilpivirine was achieved by allowing the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux condition .
- Results or Outcomes: The target compound rilpivirine was successfully synthesized with a yield of 68.6% .
Application 4: Anti-Tubercular Agents
- Summary of the Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and evaluated for their anti-tubercular activity .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Application 5: Synthesis of Pyridinylboronic Acids and Esters
- Summary of the Application: Pyridinylboronic acids and esters are important compounds in organic synthesis. The synthesis of these compounds can be achieved through various methods, including iridium- or rhodium-catalyzed C-H or C-F bond borylation .
- Methods of Application: The general procedure involves iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .
- Results or Outcomes: This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
特性
IUPAC Name |
4-(6-oxo-1H-pyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-9-4-6-10(7-5-9)11-2-1-3-12(15)14-11/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHFDLIQRSYELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682551 | |
| Record name | 4-(6-Oxo-1,6-dihydropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Hydroxypyridin-2-yl)benzonitrile | |
CAS RN |
1111110-50-9 | |
| Record name | 4-(1,6-Dihydro-6-oxo-2-pyridinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111110-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Oxo-1,6-dihydropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



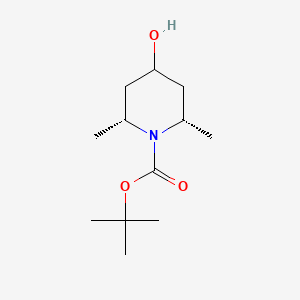


![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)
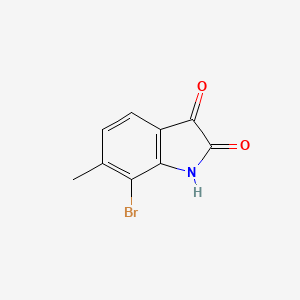

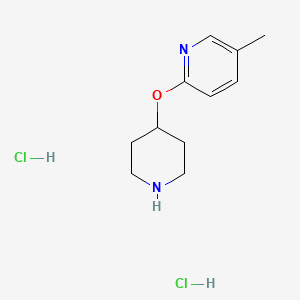

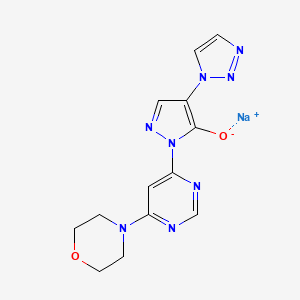
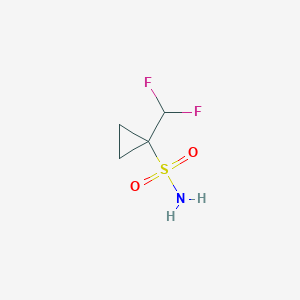
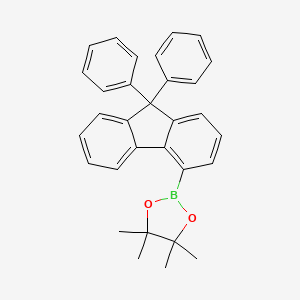
![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)
